3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole
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Overview
Description
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole is a synthetic organic compound belonging to the triazole family. Triazoles are known for their diverse applications in medicinal chemistry, agriculture, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole typically involves the cyclization of appropriate precursors under controlled conditions. Common synthetic routes may include:
Cyclization of hydrazine derivatives: Using hydrazine and appropriate aldehydes or ketones.
Use of azides: Reacting azides with alkynes in the presence of a catalyst.
Industrial Production Methods
Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors might be employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced triazole derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Like sodium borohydride or lithium aluminum hydride.
Catalysts: Transition metal catalysts for cyclization and substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. They may include various substituted triazoles with different functional groups.
Scientific Research Applications
Chemistry
Catalysis: Used as ligands in catalytic reactions.
Material Science: Incorporated into polymers and other materials for enhanced properties.
Biology
Antimicrobial Agents: Potential use as antimicrobial or antifungal agents.
Enzyme Inhibitors: Studied for their ability to inhibit specific enzymes.
Medicine
Drug Development: Investigated for potential therapeutic applications, including anticancer and antiviral properties.
Industry
Agriculture: Used in the development of agrochemicals.
Chemical Manufacturing: Employed in the synthesis of various chemical intermediates.
Mechanism of Action
The mechanism of action of 3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a similar core structure.
3-Methyl-1-phenyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole: A similar compound with a phenyl group instead of an ethyl group.
Uniqueness
3-Ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1h-1,2,4-triazole may exhibit unique properties due to the presence of the ethyl and pyrrolidin-3-ylmethyl groups, which can influence its chemical reactivity and biological activity.
Properties
Molecular Formula |
C10H18N4 |
---|---|
Molecular Weight |
194.28 g/mol |
IUPAC Name |
3-ethyl-1-methyl-5-(pyrrolidin-3-ylmethyl)-1,2,4-triazole |
InChI |
InChI=1S/C10H18N4/c1-3-9-12-10(14(2)13-9)6-8-4-5-11-7-8/h8,11H,3-7H2,1-2H3 |
InChI Key |
NEHPPFPZRYIUPP-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=NN(C(=N1)CC2CCNC2)C |
Origin of Product |
United States |
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